molecular formula C6H10FNO2 B13412432 (3S,5R)-5-fluoropiperidine-3-carboxylic acid

(3S,5R)-5-fluoropiperidine-3-carboxylic acid

Cat. No.: B13412432
M. Wt: 147.15 g/mol
InChI Key: ABCIBAVERQIFAT-CRCLSJGQSA-N
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Description

(3S,5R)-5-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-fluoropiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound via diazonium salt intermediates . Another approach is the use of selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted piperidine derivatives .

Scientific Research Applications

(3S,5R)-5-fluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5R)-5-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-5-chloropiperidine-3-carboxylic acid
  • (3S,5R)-5-bromopiperidine-3-carboxylic acid
  • (3S,5R)-5-iodopiperidine-3-carboxylic acid

Uniqueness

(3S,5R)-5-fluoropiperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its metabolic stability compared to its halogenated counterparts .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(3S,5R)-5-fluoropiperidine-3-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-5-1-4(6(9)10)2-8-3-5/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m0/s1

InChI Key

ABCIBAVERQIFAT-CRCLSJGQSA-N

Isomeric SMILES

C1[C@@H](CNC[C@@H]1F)C(=O)O

Canonical SMILES

C1C(CNCC1F)C(=O)O

Origin of Product

United States

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